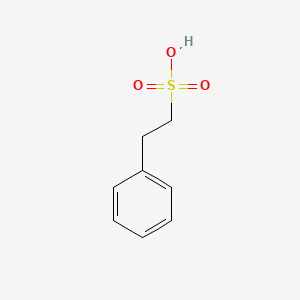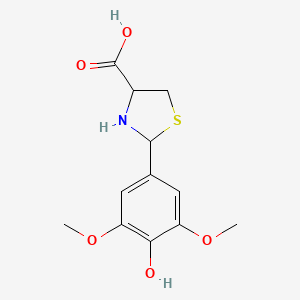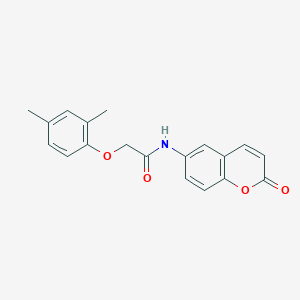
2-Phenylethanesulfonic acid
説明
2-Phenylethanesulfonic acid is a chemical compound with the molecular formula C8H10O3S . It contains a total of 22 atoms; 10 Hydrogen atoms, 8 Carbon atoms, 3 Oxygen atoms, and 1 Sulfur atom . The molecule contains a total of 22 bonds, including 12 non-Hydrogen bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .
Molecular Structure Analysis
The molecular structure of 2-Phenylethanesulfonic acid consists of 22 bonds, including 12 non-Hydrogen bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 2-Phenylethanesulfonic acid molecule .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Phenylethanesulfonic acid are not available, it’s important to note that acid-base reactions in aqueous solutions are some of the most important processes in chemical and biological systems .
Physical And Chemical Properties Analysis
2-Phenylethanesulfonic acid has a molecular formula of C8H10O3S and an average mass of 186.228 Da . It contains a total of 22 atoms; 10 Hydrogen atoms, 8 Carbon atoms, 3 Oxygen atoms, and 1 Sulfur atom .
科学的研究の応用
Chemical Synthesis and Biotechnology Applications:
- 2-Phenylethyl α-glucoside was synthesized using 2-phenylethanol and α-D-glucose in the presence of p-toluenesulfonic acid monohydrate, highlighting its role in facilitating specific chemical reactions (Shu & Lawrence, 1994).
- A novel strain, Enterobacter sp. CGMCC 5087, has been developed for the biosynthesis of 2-phenylethanol through the phenylpyruvate pathway, using renewable monosaccharides as carbon sources. This presents a potential method for sustainable production of 2-phenylethanol (Zhang et al., 2014).
Applications in Flavor and Fragrance Industries:
- 2-Phenylethanol, a derivative of 2-Phenylethanesulfonic acid, is extensively used in the perfume, cosmetics, and food industries due to its rose-like fragrance. Advances in biotechnological production methods have been made, emphasizing environmentally friendly processes and the production of "natural" 2-Phenylethanol (Hua & Xu, 2011).
Role in Metabolic Engineering and Microbial Production:
- Metabolic engineering of Escherichia coli for 2-phenylethanol production from renewable glucose has been explored. This involves constructing a synthetic pathway in E. coli, demonstrating the potential of microbial cell factories for producing valuable aromatic alcohols (Kang et al., 2014).
- In Saccharomyces cerevisiae, the enhancement of 2-phenylethanol production has been achieved by engineering the Ehrlich pathway and eliminating competing pathways. This highlights the potential of yeast strains for industrial-scale production of aromatic alcohols (Shen et al., 2016).
Environmental and Industrial Applications:
- The production of natural 2-phenylethanol from glucose or glycerol using coupled Escherichia coli strains has been studied. This process addresses the need for more sustainable and economic systems, potentially using wastes as raw materials (Sundara Sekar et al., 2019).
- 2-Phenylethanol and its derivatives are also used in disinfectants, pest control, and cleaning products, emphasizing their role in environmental applications beyond flavor and fragrance industries (Martínez-Avila et al., 2018).
特性
IUPAC Name |
2-phenylethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJLYUVAFAMUKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347622 | |
| Record name | 2-Phenylethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethanesulfonic acid | |
CAS RN |
34292-93-8 | |
| Record name | 2-Phenylethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylethane-1-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2726291.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2726295.png)
![2-chloro-N'-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide](/img/structure/B2726296.png)

![N-(3,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2726299.png)
![N-(1-cyanocyclopentyl)-2-[methyl(2,2,2-trifluoro-1-phenylethyl)amino]acetamide](/img/structure/B2726301.png)

![(4-Fluorophenyl)-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyanamide](/img/structure/B2726304.png)
![N-(3-fluorophenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2726306.png)

![3-Chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2726310.png)